molecular formula C15H11F3N2O2 B2984470 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2309727-47-5

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2984470
CAS No.: 2309727-47-5
M. Wt: 308.26
InChI Key: IQMHCQUVHBKQFM-UHFFFAOYSA-N
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Description

The compound “(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone” is a type of 6, 7-dihydro-5H-pyrrolo [3, 4-b] pyridine-5-one compound . These compounds are known to be allosteric modulators of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of such compounds involves intramolecular double-alkylation at C-7 and N-6 with dihalides, leading to novel fused heterocyclic systems . The reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of this compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Anticonvulsant Agents

Compounds structurally related have been synthesized and evaluated for their anticonvulsant activities, particularly in the context of sodium channel blockade. One study demonstrated that certain derivatives exhibited significant potency in the maximal electroshock (MES) test, indicating potential as anticonvulsant agents (Malik & Khan, 2014).

Crystal Structure and DFT Studies

Research has been conducted on the crystal structure and density functional theory (DFT) studies of compounds with pyrrolidin-1-yl)methanone groups. These studies provide insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, contributing to the understanding of their physicochemical properties (Huang et al., 2021).

Optical Properties

Investigations into the optical properties of related compounds have revealed their potential in developing luminescent materials. Studies on derivatives like 1,3-diarylated imidazo[1,5-a]pyridine have shown significant Stokes' shift ranges, indicating their usefulness in creating low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial Activity

Research into pyrrolidin-1-yl)methanone derivatives has also explored their antimicrobial activities. Compounds synthesized from chalcones and isoniazid have shown promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Organotin(IV) Complexes

Studies on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related compounds have been carried out to explore their antimicrobial activities. These complexes have demonstrated significant antibacterial potential, suggesting their application as drugs (Singh et al., 2016).

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMHCQUVHBKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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